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molecular formula C11H16N2O2 B1401143 4-amino-3-ethoxy-N-ethylbenzamide CAS No. 912838-92-7

4-amino-3-ethoxy-N-ethylbenzamide

Cat. No. B1401143
M. Wt: 208.26 g/mol
InChI Key: BKAMJYCHHKIUPS-UHFFFAOYSA-N
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Patent
US07803822B2

Procedure details

To a solution of 3-ethoxy-N-ethyl-4-nitrobenzamide (0.72 g) obtained in Example 131b) in ethanol (15 ml) was added 10% Pd/C (50% wet) (0.07 g), and the mixture was stirred at room temperature overnight under a hydrogen atmosphere. The reaction mixture was filtered through celite, and the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column (ethyl acetate/hexane=1/1 to ethyl acetate) to give the title compound as a colorless oil (0.53 g, 84%).
Name
3-ethoxy-N-ethyl-4-nitrobenzamide
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.07 g
Type
catalyst
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][C:14]=1[N+:15]([O-])=O)[C:7]([NH:9][CH2:10][CH3:11])=[O:8])[CH3:2]>C(O)C.[Pd]>[NH2:15][C:14]1[CH:13]=[CH:12][C:6]([C:7]([NH:9][CH2:10][CH3:11])=[O:8])=[CH:5][C:4]=1[O:3][CH2:1][CH3:2]

Inputs

Step One
Name
3-ethoxy-N-ethyl-4-nitrobenzamide
Quantity
0.72 g
Type
reactant
Smiles
C(C)OC=1C=C(C(=O)NCC)C=CC1[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.07 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column (ethyl acetate/hexane=1/1 to ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=C(C(=O)NCC)C=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.53 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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